molecular formula C20H19FN4OS B2734080 N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105216-31-6

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2734080
CAS No.: 1105216-31-6
M. Wt: 382.46
InChI Key: SRIPTXDJZAVEOF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) investigated ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound with structural similarities to N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide. This compound exhibited significant activity against Mycobacterium tuberculosis, including inhibition of the Mycobacterium smegmatis GyrB ATPase assay and the MTB DNA gyrase super coiling assay, along with low cytotoxicity. This suggests potential applications in antituberculosis research (Jeankumar et al., 2013).

Cancer Treatment Potential

In a study on Aurora kinase inhibitors, a compound structurally related to this compound demonstrated potential for treating cancer. Aurora kinases are crucial for cell division, and their inhibition can be a strategy for cancer therapy. The study highlighted the ability of these compounds to inhibit Aurora A, which might have implications for cancer treatment (ヘンリー, ジェームズ, 2006).

Crystal Structure and Physicochemical Properties

Qin et al. (2019) conducted a study on 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, which shares structural characteristics with the compound . They analyzed its crystal structure and physicochemical properties using density functional theory (DFT), X-ray diffraction, and molecular electrostatic potential, indicating its potential application in material sciences and molecular design (Qin et al., 2019).

Antimicrobial and Antilipase Activities

Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to the compound of interest. These were tested for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).

Analgesic and Antiparkinsonian Activities

Amr et al. (2008) explored derivatives of substituted pyridine, which are structurally related to this compound. They found that many of these compounds exhibit analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine. This points to potential applications in pain relief and Parkinson's disease treatment (Amr et al., 2008).

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIPTXDJZAVEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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